molecular formula C10H13NO2 B6612966 3-Methoxy-n,n-dimethylbenzamide CAS No. 7290-99-5

3-Methoxy-n,n-dimethylbenzamide

Cat. No.: B6612966
CAS No.: 7290-99-5
M. Wt: 179.22 g/mol
InChI Key: GKUPPISUFOVTKA-UHFFFAOYSA-N
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Description

3-Methoxy-N,N-dimethylbenzamide (CAS: 7290-99-5) is a benzamide derivative with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. Its structure features a methoxy (-OCH₃) group at the meta position of the benzene ring and an N,N-dimethyl carboxamide group (Figure 1).

Figure 1: Structure of this compound.

Properties

IUPAC Name

3-methoxy-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)10(12)8-5-4-6-9(7-8)13-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUPPISUFOVTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298269
Record name 3-methoxy-n,n-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7290-99-5
Record name NSC122107
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122107
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methoxy-n,n-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-n,n-dimethylbenzamide can be synthesized through several methods. One common route involves the reaction of 3-methoxybenzoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-n,n-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-n,n-dimethylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-n,n-dimethylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The methoxy group and dimethylamino functionality play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Related Benzamide Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and similarities among 3-Methoxy-N,N-dimethylbenzamide and selected analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound 3-OCH₃, N,N-dimethylamide C₁₀H₁₃NO₂ 179.22 Metal coordination, C–H activation
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N-(2-hydroxy-1,1-dimethylethyl) C₁₂H₁₇NO₂ 207.27 Bidentate directing group in C–H functionalization
4-Hydroxy-N,N-dimethylbenzamide 4-OH, N,N-dimethylamide C₉H₁₁NO₂ 165.19 Hydrogen bonding, solubility studies
N,3-Dimethoxy-N-methylbenzamide 3-OCH₃, N-OCH₃, N-methylamide C₁₀H₁₃NO₃ 195.21 Esterification reactions
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide 3,4,5-OCH₃, N-cyanobenzimidazolyl C₁₉H₁₈N₄O₄ 366.37 Anticancer and antimicrobial activity

Key Observations:

  • Substituent Effects : The methoxy group in this compound enhances electron density at the benzene ring, facilitating metal coordination. In contrast, hydroxyl groups (e.g., 4-hydroxy analog) increase polarity and hydrogen-bonding capacity.
  • N-Substitution : N,N-dimethylation reduces rotational barriers about the C–N bond compared to bulkier substituents (e.g., N-(2-hydroxy-1,1-dimethylethyl)), as shown in solvent-dependent ¹³C NMR studies.

Physicochemical Properties

Solubility and Polarity
  • This compound : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its methoxy and dimethylamide groups.
  • 4-Hydroxy-N,N-dimethylbenzamide : Higher aqueous solubility compared to methoxy analogs due to the hydroxyl group.
  • N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide: Limited solubility in water but soluble in methanol and DMSO, attributed to the hydrophobic cyanobenzimidazole moiety.
Rotational Barriers (ΔG‡)

N,N-Dimethylbenzamides exhibit solvent-dependent rotational barriers. For example:

  • In DMSO, ΔG‡ for N,N-dimethylbenzamide is ~10.5 kcal/mol , while 3-methoxy substitution slightly increases this barrier due to steric effects.
  • Bulky N-substituents (e.g., N-(2-hydroxy-1,1-dimethylethyl)) further elevate rotational barriers, impacting conformational flexibility.

Biological Activity

3-Methoxy-N,N-dimethylbenzamide, a compound with the molecular formula C11H15NO2, is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a methoxy group (-OCH₃) and a dimethylamino group (-N(CH₃)₂) attached to a benzamide framework. This configuration influences its solubility, reactivity, and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been investigated for its effects on various cancer types, including pancreatic cancer and glioblastoma. The compound acts by inhibiting Mps-1 kinase, a crucial regulator of the mitotic checkpoint in cell division. By disrupting this process, it can lead to chromosomal missegregation and cell death in cancer cells .

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Pancreatic Cancer5.4Mps-1 kinase inhibition
Glioblastoma4.9Induction of mitotic arrest
Non-Small Cell Lung6.2Disruption of spindle assembly

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of this compound. It has shown effectiveness against various pathogens, including Klebsiella pneumoniae. The compound's mechanism involves disrupting bacterial cell wall synthesis, thereby inhibiting growth .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Mode of Action
Klebsiella pneumoniae8 µg/mLCell wall synthesis inhibition
Staphylococcus aureus10 µg/mLDisruption of membrane integrity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific kinases like Mps-1, affecting cell cycle regulation.
  • Receptor Modulation : It interacts with various receptors, potentially altering signal transduction pathways.
  • Antioxidant Activity : Preliminary docking studies suggest that it may possess antioxidant properties, which could help mitigate oxidative stress in cells .

Case Study 1: Cancer Treatment

In a clinical study involving patients with advanced pancreatic cancer, administration of this compound resulted in a significant reduction in tumor size in approximately 40% of participants. The treatment was well-tolerated with manageable side effects, indicating its potential as a viable therapeutic option .

Case Study 2: Infection Control

A study assessing the efficacy of this compound against Klebsiella pneumoniae demonstrated that the compound significantly reduced bacterial load in infected animal models. The results suggest that it could be developed as an alternative treatment for antibiotic-resistant infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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